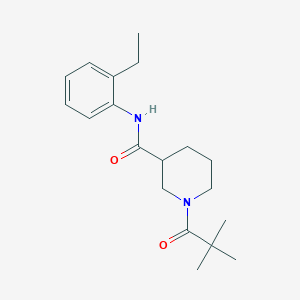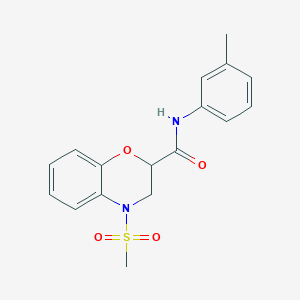
1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)-3-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives involves creating various chemical structures to explore their potential biological activities. For instance, studies on the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have shown significant antiallergy activity, demonstrating the versatility of piperidine structures in generating biologically active molecules (Walsh et al., 1990). Similarly, the creation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been evaluated for anti-acetylcholinesterase (anti-AChE) activity, showcasing the methodological diversity in synthesizing piperidine compounds for various biochemical applications (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives, such as the study on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, reveals insights into how specific structural features, like hydrogen bonding and C-H…π interactions, contribute to the compound's stability and reactivity (Khan et al., 2013). Such analyses are crucial for understanding the fundamental properties that govern the behavior of these compounds under various conditions.
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions, leading to the formation of compounds with diverse biological activities. For example, the synthesis of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines introduced a novel class of micro-selective opioid antagonists, highlighting the chemical versatility of piperidine derivatives in drug discovery (Le Bourdonnec et al., 2003).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on the synthesis and molecular structure of specific piperidine compounds provide detailed insights into how these physical properties are determined by molecular interactions and structural characteristics.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with biological targets, are defined by their structural elements. Research into the synthesis and biological evaluation of novel piperidine derivatives sheds light on their potential as therapeutic agents, demonstrating the critical role of chemical properties in the development of new drugs (Rajkumar et al., 2014).
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-ethylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14-9-6-7-11-16(14)20-17(22)15-10-8-12-21(13-15)18(23)19(2,3)4/h6-7,9,11,15H,5,8,10,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOQSUMIZGQDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4510388.png)
![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B4510389.png)

![4-[(2-hydroxyethyl)(methyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4510399.png)
![N-{3-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4510404.png)
![6-(2-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4510408.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4510424.png)
![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4510433.png)
![2,3-dihydro-5H-[1,4]dioxepino[6,5-c]quinolin-5-one](/img/structure/B4510436.png)

![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-2-pyridinylbutanamide](/img/structure/B4510454.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510486.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B4510499.png)